6-Chlorobenzo[d]oxazol-2-amine hydrochloride
CAS No.: 1087711-84-9
Cat. No.: VC15974830
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087711-84-9 |
|---|---|
| Molecular Formula | C7H6Cl2N2O |
| Molecular Weight | 205.04 g/mol |
| IUPAC Name | 6-chloro-1,3-benzoxazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H |
| Standard InChI Key | AVNWFOCOHFPYJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N2)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a benzoxazole system, where a benzene ring is fused to an oxazole heterocycle. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, while the benzene ring is substituted with a chlorine atom at position 6 and an amine group at position 2 . The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents compared to the free base .
Table 1: Key Physicochemical Properties
The free base (6-chloro-2-aminobenzoxazole) exhibits a melting point of 184°C and a predicted boiling point of 316.8°C, with a density of 1.481 g/cm³ . Protonation of the amine group in the hydrochloride form lowers its pKa, enhancing aqueous solubility .
Synthesis and Reaction Pathways
Cyclization of o-Aminophenols
A robust method for synthesizing 2-aminobenzoxazoles involves the Lewis acid-catalyzed cyclization of o-aminophenols. As demonstrated in a 2019 study, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a nonhazardous cyanating agent in the presence of BF₃·Et₂O .
Mechanistic Overview:
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Activation: BF₃ coordinates to the cyano group of NCTS, enhancing its electrophilicity.
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Nucleophilic Attack: The amine group of o-aminophenol attacks the electrophilic carbon, forming a tetrahedral intermediate.
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Cyclization: Intramolecular attack by the hydroxyl group yields the benzoxazole ring.
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Workup: Acidic conditions protonate the amine to form the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Reactants | o-Aminophenol, NCTS |
| Catalyst | BF₃·Et₂O (2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 25–30 hours |
| Yield | 70–85% |
Smiles Rearrangement Approach
An alternative route utilizes benzoxazole-2-thiol activated with chloroacetyl chloride, followed by Smiles rearrangement. This method avoids Lewis acids and achieves comparable yields (75–90%) .
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